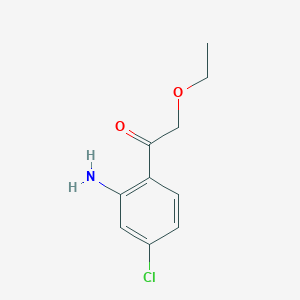

1-(2-Amino-4-chlorophenyl)-2-ethoxyethan-1-one

Description

Properties

IUPAC Name |

1-(2-amino-4-chlorophenyl)-2-ethoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-6-10(13)8-4-3-7(11)5-9(8)12/h3-5H,2,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMYTGXFRGSSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)C1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

Friedel-Crafts acylation remains a cornerstone for introducing ketone moieties onto aromatic systems. For 1-(2-Amino-4-chlorophenyl)-2-ethoxyethan-1-one, this method involves the use of ethoxyacetyl chloride (Cl–CO–CH2–OCH2CH3) as the acylating agent. The amino group at the 2-position of the aromatic ring is first protected as an acetanilide to mitigate undesired side reactions and direct electrophilic substitution.

Synthetic Procedure

-

Protection of 2-Amino-4-chloroaniline :

Treatment with acetic anhydride in pyridine yields 2-acetamido-4-chloroaniline, shielding the amino group from Lewis acid interactions during subsequent steps. -

Acylation :

Reacting the protected aniline with ethoxyacetyl chloride in dichloroethane under anhydrous AlCl3 catalysis (0°C to 25°C, 12–18 hours) installs the ethoxyethylketone group para to the acetamido substituent. -

Deprotection :

Hydrolysis with 6M HCl at reflux (4–6 hours) regenerates the free amino group, yielding the target compound.

Optimization and Challenges

-

Regioselectivity : The acetanilide group directs acylation to the para position, ensuring correct substitution relative to the chloro group.

-

Yield : Typical yields range from 60% to 72%, with impurities arising from overacylation or incomplete deprotection.

Alpha-Bromination Followed by Nucleophilic Substitution

Reaction Overview

This two-step approach leverages bromination at the alpha position of 1-(2-Amino-4-chlorophenyl)ethanone (CAS 39061-72-8), followed by displacement with ethoxide. The method is advantageous for its modularity and compatibility with sensitive functional groups.

Synthetic Procedure

-

Alpha-Bromination :

Treatment of 1-(2-Amino-4-chlorophenyl)ethanone with N-bromosuccinimide (NBS) in CCl4 under radical initiation (AIBN, 70°C, 6 hours) selectively brominates the alpha carbon, yielding 2-bromo-1-(2-amino-4-chlorophenyl)ethanone. -

Ethoxide Substitution :

Reaction with sodium ethoxide in dry ethanol (reflux, 8–12 hours) replaces the bromine atom with an ethoxy group.

Optimization and Challenges

-

Radical Stability : Controlled heating and inert atmospheres minimize polybromination.

-

Yield : Reported yields for the substitution step exceed 75%, though competing elimination reactions can reduce efficiency.

Directed Ortho Metalation (DoM) Strategy

Reaction Overview

Directed metalation enables precise functionalization of aromatic rings. For this compound, a lithium diisopropylamide (LDA)-mediated deprotonation ortho to the amino group facilitates the introduction of the ethoxyethylketone side chain.

Synthetic Procedure

-

Protection :

The amino group is converted to a tert-butoxycarbonyl (Boc) derivative to enhance stability during metalation. -

Metalation and Electrophilic Quenching :

Treatment with LDA (–78°C, THF) followed by addition of ethyl glyoxylate generates a secondary alcohol intermediate, which is oxidized to the ketone using Jones reagent. -

Deprotection :

Acidic cleavage of the Boc group (HCl/dioxane) furnishes the final product.

Optimization and Challenges

-

Temperature Control : Sub-zero conditions are critical to prevent side reactions.

-

Yield : Overall yields average 45–55%, limited by oxidation step inefficiencies.

Comparative Analysis of Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | 60–72% | High regioselectivity, scalability | Requires protection/deprotection steps |

| Alpha-Bromination | 70–78% | Modular, avoids strong acids | Radical initiation complicates scaling |

| Directed Metalation | 45–55% | Precise functionalization | Low yield, stringent conditions |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-chlorophenyl)-2-ethoxyethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxyl groups, alkyl groups, or halogens under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Amino-4-chlorophenyl)-2-ethoxyethan-1-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-chlorophenyl)-2-ethoxyethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The ethoxy group in the target compound increases its molecular weight compared to simpler analogs like 1-(2-Amino-4-chlorophenyl)ethanone (169.61 g/mol vs. 213.66 g/mol) . Methyl or additional chloro substituents (e.g., in C₉H₉Cl₂NO) marginally elevate molecular weight compared to mono-chloro derivatives .

Methoxy groups (e.g., in C₉H₉ClNO₂) similarly increase polarity but may alter hydrogen-bonding patterns .

Thermal Stability: 1-(2-Amino-4-chlorophenyl)ethanone exhibits a melting point of 90°C, while the ethoxy derivative’s stability under heating remains uncharacterized .

Nucleophilic Substitution:

Hydrogen Bonding and Crystal Packing:

- The amino group in all compounds facilitates hydrogen bonding, influencing crystal structures and supramolecular aggregation. For example, 1-(2-Amino-4-chlorophenyl)ethanone likely forms N–H···O=C interactions, as observed in similar acetophenone derivatives .

Pharmacological Relevance:

- This compound is a precursor in synthesizing xanthine derivatives (e.g., PACPX, CAS 85872-51-1), which exhibit adenosine receptor antagonism .

- Simpler analogs like 1-(2-Amino-4-chlorophenyl)ethanone are intermediates in antimicrobial or anticancer agent synthesis .

Biological Activity

1-(2-Amino-4-chlorophenyl)-2-ethoxyethan-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications in various fields, supported by data tables and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 229.69 g/mol

This compound exhibits its biological effects primarily through enzyme inhibition and interaction with cellular receptors. The mechanism involves:

- Enzyme Inhibition : The compound can bind to the active or allosteric sites of specific enzymes, reducing their catalytic efficiency. This property is crucial for its potential therapeutic applications in diseases where enzyme activity is dysregulated.

- Receptor Modulation : It may also interact with cellular receptors, influencing signal transduction pathways that affect cellular functions and responses.

Antitumor Effects

In vitro studies have demonstrated promising antitumor activity for compounds structurally similar to this compound. For instance, a recent study highlighted that certain derivatives inhibited the growth of human breast cancer cell lines (MCF-7) with IC values ranging from 20 to 30 μM .

| Compound | Cell Line | IC (μM) | Mechanism |

|---|---|---|---|

| Compound C | MCF-7 | 20.2 | Induces apoptosis |

| Compound D | Huh7 | >200 | Minimal effect |

Study on Enzyme Inhibition

A study investigated the enzyme inhibition properties of various derivatives related to this compound. The results indicated that these compounds could effectively inhibit key enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

Antitumor Study

Another significant study focused on the antitumor activity of a series of related compounds against multiple cancer cell lines. Results showed that certain derivatives not only inhibited cell proliferation but also induced cell death through increased reactive oxygen species (ROS) production and DNA damage, confirming their potential as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Amino-4-chlorophenyl)-2-ethoxyethan-1-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions. Key parameters include:

- Temperature : Maintaining 60–80°C prevents side reactions (e.g., decomposition of the amino group).

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity, while ethanol or methanol improves solubility .

- pH control : Neutral to slightly acidic conditions stabilize the amino group during ethoxy substitution .

Methodological optimization using HPLC or GC-MS for purity assessment is critical, as impurities may arise from incomplete substitution or oxidation .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- <sup>1</sup>H/ <sup>13</sup>C NMR : Verify the presence of the ethoxy group (δ ~1.3 ppm for CH3, δ ~3.6 ppm for CH2) and aromatic protons (δ ~6.8–7.5 ppm for chlorophenyl).

- IR : Confirm carbonyl (C=O stretch at ~1680 cm<sup>-1</sup>) and amino (N-H bend at ~1600 cm<sup>-1</sup>) groups.

- MS : Molecular ion peak at m/z 213.66 (C10H12ClNO2) with fragmentation patterns indicating ethoxy loss .

Q. What are the common side products in its synthesis, and how can they be mitigated?

- Chloro-byproducts : Result from incomplete substitution; minimized by excess ethoxide.

- Oxidation products : Prevented by inert atmospheres (N2/Ar) .

- Isomeric impurities : Controlled via regioselective catalysts (e.g., Pd/C for directed coupling) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G*) predict:

- Electrophilic sites : The carbonyl carbon (C=O) and para-chlorine atom exhibit high electrophilicity, guiding substitution reactions.

- HOMO-LUMO gaps : Correlate with stability; narrower gaps (~4.5 eV) suggest higher reactivity in charge-transfer interactions .

Validation via UV-Vis spectroscopy and cyclic voltammetry is recommended .

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

Q. How do halogen substituents (Cl, F, Br) at the 4-position affect biological activity compared to analogs?

- Chlorine : Enhances lipophilicity and enzyme inhibition (e.g., cytochrome P450) via σ-hole interactions.

- Bromine : Increases cytotoxicity (e.g., IC50 values ~10 µM in cancer cells) but reduces metabolic stability .

Comparative SAR studies using enzyme assays (e.g., fluorescence polarization) and molecular docking (AutoDock Vina) are essential .

Q. What mechanistic insights explain its apoptotic effects in cancer cell lines?

- Sub-G1 phase arrest : Flow cytometry shows increased sub-G1 populations (indicating apoptosis) via caspase-3/7 activation.

- Mitochondrial pathways : JC-1 staining reveals loss of membrane potential (ΔΨm), linking to Bcl-2 downregulation .

Dose-response studies (0.1–100 µM) and Western blotting for apoptotic markers (e.g., PARP cleavage) validate mechanisms .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported biological activity across studies?

- Source variability : Check compound purity (≥95% via HPLC) and cell line specificity (e.g., MCF-7 vs. HeLa).

- Assay conditions : Normalize for incubation time (24–72 hr) and serum content (e.g., FBS interference) .

Meta-analyses using standardized protocols (e.g., NIH/NCATS guidelines) reduce variability .

Q. What statistical methods resolve conflicting computational vs. experimental reactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.